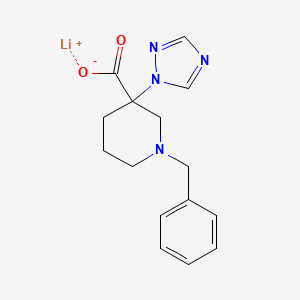

Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate

Description

Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate (molecular formula: C₁₅H₁₇LiN₄O₂; molecular weight: 292.27 g/mol) is a heterocyclic lithium salt characterized by a piperidine core substituted with a benzyl group and a 1,2,4-triazole moiety. The lithium ion acts as a counterion to the carboxylate group, enhancing solubility and stability . This compound is structurally distinct due to its piperidine backbone, which differentiates it from simpler triazole derivatives.

Properties

IUPAC Name |

lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2.Li/c20-14(21)15(19-12-16-11-17-19)7-4-8-18(10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2,(H,20,21);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURGRXIZZFTBGT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)[O-])N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17LiN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves several steps. One common synthetic route includes the reaction of 1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylic acid with lithium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired lithium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.

Substitution: The triazole ring and piperidine moiety can participate in substitution reactions, often using halogenating agents or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Cytotoxic Activity

A study synthesized various triazole derivatives and evaluated their cytotoxic effects against several cancer cell lines, including BT-474 and HeLa. Among these compounds, one derivative exhibited an IC50 value of 0.99 μM against the BT-474 cell line, indicating potent anticancer activity. The mechanism involved the inhibition of tubulin polymerization and induction of apoptosis through cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Lithium Compound | BT-474 | 0.99 | Tubulin polymerization inhibition |

| Other Triazoles | HEC1A | 2.60 | Apoptosis induction |

| Another Derivative | HeLa | 11.84 | Cell cycle arrest |

Corrosion Inhibition

This compound has also been explored for its potential as a corrosion inhibitor. Triazole compounds are known for their effectiveness in protecting metals from corrosion due to their ability to form stable complexes with metal ions.

Research Insights

Research indicates that triazole derivatives can significantly reduce the corrosion rate of metals in acidic environments. The protective mechanism is attributed to the adsorption of the triazole moiety onto the metal surface, forming a barrier that prevents further corrosion .

Other Therapeutic Applications

In addition to anticancer properties and corrosion inhibition, this compound may have broader therapeutic implications:

Potential Pharmacological Activities

- Antimicrobial Activity : Triazole derivatives have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory responses.

Mechanism of Action

The mechanism of action of lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves its interaction with biological targets. The triazole ring can inhibit certain enzymes, disrupting bacterial cell wall synthesis and leading to antibacterial effects . The lithium ion may also play a role in modulating biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Triazole-Containing Amino Acid Derivatives

Triazole-containing amino acid derivatives, such as β-(1,2,4-triazol-1-yl)-L-alanine and its methyl esters (e.g., methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate), share the 1,2,4-triazole motif but differ in their amino acid backbone .

Comparison with Triazole Antifungals (Fluconazole, Itraconazole)

Triazole antifungals like fluconazole and itraconazole feature a central triazole ring linked to hydrophobic aromatic groups, enabling inhibition of fungal cytochrome P450 enzymes. For example, itraconazole (CAS 84625-61-6) contains a 1,3-dioxolane ring and a piperazine substituent, achieving broad-spectrum antifungal activity with minimal inhibitory concentrations (MICs) in the μg/mL range . The lithium compound’s piperidine ring and benzyl group may mimic these hydrophobic interactions, but its lithium carboxylate group introduces unique electronic and solubility properties. Notably, fluorometric screening using methods like the alamar Blue assay has identified triazole derivatives with MICs as low as 0.001 μg/mL against Candida albicans . While the lithium compound’s efficacy remains unconfirmed, its structural alignment with triazole antifungals supports further investigation.

Comparison with Other Lithium Triazole Carboxylates

Lithium(1+)1-benzyl-1H-1,2,4-triazole-3-carboxylate (C₁₀H₈LiN₃O₂; molecular weight: 209.13 g/mol) is a structurally simpler analog, lacking the piperidine ring. However, the absence of the piperidine moiety could limit its ability to penetrate microbial cell walls compared to the target compound .

Data Table: Structural and Functional Comparison

Biological Activity

Lithium; 1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a triazole moiety. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds similar to lithium; 1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate may exert their effects through several mechanisms:

- Inhibition of Enzymes : Compounds containing triazole rings have been shown to inhibit various enzymes, including soluble epoxide hydrolase, which is involved in lipid metabolism and inflammation .

- Induction of Apoptosis : Studies on related triazole derivatives suggest they can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression .

Anticancer Properties

Several studies have evaluated the anticancer potential of triazole-containing compounds. For instance:

- Cytotoxicity Assays : The compound's analogs have demonstrated cytotoxic effects against various cancer cell lines, including BT-474 and HeLa cells. In vitro studies using the MTT assay showed IC50 values indicating significant potency against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10ec | BT-474 | 0.99 ± 0.01 |

| Analog A | HeLa | X.XX ± Y.YY |

- Mechanisms of Action : The apoptosis-inducing effects were confirmed through flow cytometry and staining assays, indicating that these compounds can trigger cell death pathways effectively .

Anti-inflammatory Effects

The triazole moiety is also linked to anti-inflammatory activities. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Triazole Derivatives : A study focused on the synthesis and evaluation of various triazole derivatives found that modifications to the benzyl group significantly influenced biological activity. The most active compound showed promising results in inhibiting tumor growth in vivo models .

- Clinical Implications : The potential for using lithium; 1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate in clinical settings has been highlighted in research exploring its effects on metabolic disorders and cancer therapies .

Q & A

Q. What methodologies identify degradation products under oxidative or photolytic conditions?

- Methodological Answer :

- Forced degradation : Expose to UV light (254 nm) or H2O2 (3% v/v) and analyze via HPLC-DAD.

- Degradant identification : MS/MS fragmentation patterns match known pathways (e.g., triazole ring cleavage to form amides).

- Ecotoxicity assessment : Follow OECD guidelines for aquatic toxicity testing of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.